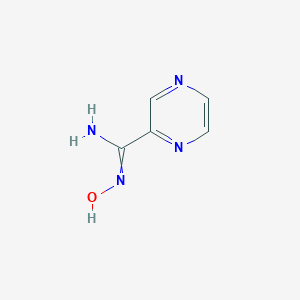

Pyrazine-2-amidoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHJCRJEMIFNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-05-3 | |

| Record name | 51285-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal Structure of Pyrazine-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Pyrazine-2-amidoxime (PAOX), a compound of interest in pharmaceutical research due to its structural analogy to the anti-tuberculosis drug pyrazinamide (PZA). This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and visualizes the key molecular interactions and experimental workflows.

Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound reveals a monoclinic crystal system with the space group P21. The asymmetric unit contains two distinct molecules of PAOX, labeled as Molecule A and Molecule B.[1][2] Key crystallographic data and unit cell parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 7.1234(2) |

| b (Å) | 10.4567(3) |

| c (Å) | 11.5678(4) |

| α (°) | 90 |

| β (°) | 108.456(3) |

| γ (°) | 90 |

| Volume (Å3) | 816.12(5) |

| Z | 2 (two molecules per asymmetric unit) |

| Temperature (K) | 295(2) |

| Radiation | CuKα (λ = 1.54184 Å) |

Note: The bond lengths, valence angles, and torsion angles for both molecules in the asymmetric unit are extensive and are typically found in the supplementary information of the primary research publication.[1]

Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. These interactions lead to the formation of dimeric structures and unique helical-like polymeric chains.[1][3][4] The geometry of the key hydrogen bonding interactions is detailed below.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O10A–H10A···N9B | 0.87(3) | 1.98(3) | 2.842(3) | 171(3) |

| N8B–H8B···N1A | 0.92(3) | 2.42(3) | 3.316(3) | 165(3) |

| C6A–H6A···O10B | 0.93 | 2.50 | 3.294(3) | 143 |

Symmetry codes are omitted for clarity but are essential for a complete crystallographic description.

Experimental Protocols

Synthesis and Crystallization

The crystalline form of this compound was obtained via a slow diffusion method.[2][3][5]

Workflow for Crystallization of this compound

Caption: Workflow for the diffusion-based crystallization of this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Experimental Workflow for Crystal Structure Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Thermal Decomposition Properties of Pyrazine-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic organic compound and a structural analogue of Pyrazinamide, a key antitubercular drug.[1][2] The thermal stability and decomposition characteristics of active pharmaceutical ingredients and related compounds are critical parameters in drug development, influencing formulation, storage, and safety. This technical guide provides an in-depth overview of the thermal decomposition properties of this compound, based on available scientific literature.

Core Thermal Decomposition Data

The thermal degradation of solid this compound has been investigated using thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) techniques.[3] The decomposition process occurs in two distinct stages, indicating a sequential breakdown of the molecule.[3][4]

Quantitative Thermal Analysis Data

| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Product(s) |

| 1 | 153 - 270 | 82.04% | Pyrazine molecule |

| 2 | 271 - 316 | 13.22% | Amidoxime group |

A residual mass of 4.74% was observed above 320°C.[4]

Experimental Protocols

The primary analytical method employed for characterizing the thermal decomposition of this compound is Thermogravimetry-Infrared Spectroscopy (TG-IR).[1][5]

Thermogravimetric and Differential Thermogravimetric (TG/DTG) Analysis

A detailed experimental protocol from the primary literature is as follows:

-

Sample Preparation: Solid crystalline this compound was used for the analysis.

-

Temperature Program: The sample was heated from 20°C to 1000°C.[1][5]

-

Atmosphere: The specific atmosphere (e.g., inert or oxidative) was not detailed in the provided search results. A typical procedure would involve an inert atmosphere, such as nitrogen or argon, to study the intrinsic thermal decomposition without oxidative effects.

-

Data Collection: Thermogravimetric (TG) and differential thermogravimetric (DTG) curves were recorded as a function of temperature. The TG curve plots the percentage of mass loss, while the DTG curve represents the rate of mass loss.

-

Evolved Gas Analysis: The gaseous products evolved during decomposition were simultaneously analyzed by an infrared spectrometer coupled to the thermogravimetric analyzer. This allowed for the identification of the decomposition products in real-time.[3]

Visualization of the Decomposition Pathway

The following diagrams illustrate the proposed thermal decomposition pathway of this compound and a conceptual workflow for its analysis.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Redox intricacies of Pyrazine-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the electrochemical behavior of Pyrazine-2-amidoxime (PAOX), a molecule of significant interest due to its structural analogy to the antitubercular drug Pyrazinamide (PZA). A thorough understanding of its redox properties is crucial for elucidating its biological mechanisms and potential therapeutic applications. This guide summarizes key quantitative data, details experimental protocols for its electrochemical analysis, and visualizes the proposed reaction pathways.

Core Electrochemical Data

The redox behavior of this compound has been primarily investigated using cyclic voltammetry in an acetonitrile solution. The key quantitative data from these studies are summarized below, providing a clear overview of its electrochemical characteristics.[1]

| Process | Anodic Peak Potential (Epa) (V vs. SCE) | Cathodic Peak Potential (Epc) (V vs. SCE) | Half-wave Potential (E1/2) (V vs. SCE) | Peak Separation (ΔEp) (V) | Characteristics |

| Amine Group Oxidation (OX1/RED1) | 0.810 | 0.725 | 0.768 | 0.085 | Reversible |

| Broad Oxidation (OX2) | 1.150 | - | - | - | Ill-defined |

| Main Oxidation (OX3) | 1.425 | - | - | - | Well-defined |

| Pyrazine Ring Reduction (RED1Py) | - | -1.060 | - | - | Irreversible |

| Irreversible Reduction (RED2Py) | - | -0.500 | - | - | Irreversible |

Note: SCE refers to the Saturated Calomel Electrode.[1]

Experimental Protocols

The electrochemical analysis of this compound was conducted using cyclic voltammetry. The following protocol outlines the specific conditions and materials used in the cited research.[1]

1. Preparation of the Analyte Solution:

-

A 1 mM solution of this compound was prepared in acetonitrile as the solvent.[1]

2. Electrolyte Solution:

-

Tetrabutylammonium perchlorate (TBP) at a concentration of 0.1 M was used as the supporting electrolyte.[1]

3. Electrochemical Cell Setup:

-

A three-electrode system was employed:

4. Experimental Procedure:

-

The electrochemical cell was purged with high-purity argon for 10-15 minutes prior to each experiment to remove dissolved oxygen.[1]

-

An argon blanket was maintained over the solution throughout the duration of the experiment.[1]

-

Cyclic voltammograms were recorded at a scan rate of 100 mV/s.[1]

Visualizing the Electrochemical Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the anodic oxidation and cathodic reduction of this compound.

Anodic Oxidation Pathway

The anodic oxidation of this compound is a multi-step process involving the amine and amidoxime moieties. The initial reversible oxidation of the amine group is followed by subsequent irreversible oxidation steps.

Cathodic Reduction Pathway

The cathodic reduction of this compound involves the irreversible reduction of the pyrazine ring. This process is of biological significance as it can facilitate electron acceptance from in vivo donors.[1]

References

Spectroscopic Characterization of Pyrazine-2-amidoxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Pyrazine-2-amidoxime (PAOX), a molecule of significant interest in medicinal chemistry and materials science. This document details the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic properties of PAOX, offering a foundational dataset for its identification, structural elucidation, and further development.

Introduction

This compound is a heterocyclic compound incorporating a pyrazine ring and an amidoxime functional group. Amidoximes are recognized as important pharmacophores and versatile building blocks in the synthesis of various heterocyclic systems. The pyrazine moiety itself is a key structural feature in numerous biologically active compounds. A thorough understanding of the spectroscopic signature of this compound is crucial for quality control, reaction monitoring, and the rational design of new derivatives. This guide presents a summary of its characteristic IR and NMR spectral data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key quantitative data from the infrared and nuclear magnetic resonance spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented is a compilation from experimental findings.[1][2]

Table 1: Experimental FT-IR Spectral Data for this compound (Solid Phase)

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3437 | νas(NH₂) | Asymmetric stretch |

| 3331 | νsym(NH₂) | Symmetric stretch |

| 3144 | ν(OH) | Stretching |

| 2816 | ν(CH_ring) | Stretching |

| 1659 | ν(C=N_oxime) | Stretching |

| 1590 | ν(C=N_ring) | Stretching |

| 1520 | νas(C-C_ring) | Asymmetric stretch |

| 1483 | νsym(C-C_ring) | Symmetric stretch |

| 1433 | δ(C-H) | Bending |

| 1297 | δ(NH₂) | Bending |

| 1153 - 1018 | δ(CH) in-plane | Bending |

| 953 | ν(N-O_oxime) | Stretching |

| 862 - 844 | δ(CH) out-of-plane | Bending |

| 713 | δ(C-C)_ring in-plane | Bending |

| 479 | δ(C-C)_ring out-of-plane | Bending |

Abbreviations: ν - stretching, νas - asymmetric stretching, νsym - symmetric stretching, δ - bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of its protons. The following data were reported from a study conducted in DMSO-d₆.[2]

Table 2: ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) |

| H(3) | 9.07 |

| H(5) | 8.50 |

| H(6) | 8.66 |

| NH₂ | 5.97 |

| OH | 10.26 |

¹³C NMR Data:

Despite a comprehensive search of available literature, specific experimental ¹³C NMR data for this compound could not be located. While ¹³C NMR has been utilized in the characterization of various pyrazine derivatives, a detailed report on the chemical shifts for this particular molecule is not publicly available at the time of this guide's compilation. Researchers are encouraged to perform ¹³C NMR analysis to supplement the existing spectroscopic data.

Experimental Protocols

The following sections outline the methodologies for acquiring the IR and NMR spectra of this compound, based on reported experimental procedures.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound.

Method: Fourier Transform Infrared (FT-IR) Spectroscopy.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

-

Thoroughly grind a small amount of crystalline this compound with dry potassium bromide (KBr) powder in an agate mortar. The typical sample-to-KBr ratio is approximately 1:100.

-

Transfer the resulting fine powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Perform baseline correction and other necessary processing of the raw data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the proton (¹H) NMR spectrum of this compound to determine the chemical environment of the protons.

Method: Fourier Transform Nuclear Magnetic Resonance (FT-NMR) Spectroscopy.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

Logical Relationships in Spectroscopic Analysis

The process of spectroscopic characterization involves a logical flow from sample preparation to data interpretation and structural confirmation.

References

Tautomeric Landscape of Pyrazine-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-amidoxime (PAOX), a molecule of significant interest in medicinal chemistry and materials science, exhibits a fascinating tautomeric equilibrium that dictates its physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the tautomeric forms of PAOX, presenting a comprehensive overview of its structural and energetic landscape. Drawing upon crystallographic, spectroscopic, and computational studies, this document offers a detailed examination of the predominant tautomers, their relative stabilities, and the experimental and theoretical methodologies employed in their characterization. This guide is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyrazine scaffold.

Introduction

Amidoximes are a class of organic compounds characterized by the functional group -C(NH₂)=NOH. They are known to exist in a tautomeric equilibrium between the amide-oxime form and the imino-hydroxylamine form. This compound (PAOX), a structural analog of the antitubercular drug pyrazinamide, has garnered considerable attention for its potential as a pharmacophore and its utility as a building block in the synthesis of various heterocyclic systems.[1] Understanding the tautomeric preferences of PAOX is paramount for predicting its behavior in different chemical and biological environments, including its interaction with molecular targets and its solid-state properties. This guide synthesizes the current knowledge on the tautomeric forms of PAOX, with a focus on quantitative data and detailed experimental protocols.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves two key forms: the amide-oxime tautomer and the imino-hydroxylamine tautomer . Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the relative stabilities of these forms.

Caption: Tautomeric equilibrium of this compound.

Relative Stability of Tautomers

Computational studies have consistently shown that the amide-oxime tautomer is the more stable form of this compound in the gas phase. This is in agreement with general observations for other amidoxime-containing compounds.[2]

Table 1: Calculated Relative Energies of this compound Tautomers (Gas Phase)

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

| Amide-oxime | B3LYP/6-311++G | 0.00 |

| Imino-hydroxylamine | B3LYP/6-311++G | 4-10 |

Note: The energy range for the imino-hydroxylamine tautomer is based on typical values for N-hydroxy amidines as specific values for PAOX were not detailed in the initial search results.[2]

Experimental Characterization of Tautomeric Forms

The solid-state structure of this compound has been unequivocally determined through single-crystal X-ray diffraction. Spectroscopic techniques, in conjunction with computational modeling, provide further insights into its tautomeric behavior in different environments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of this compound has confirmed that it crystallizes exclusively in the amide-oxime tautomeric form .[1][3][4] The crystal structure reveals a monoclinic P2₁ space group with two molecules in the asymmetric unit.[1][3] The solid-state structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[1][3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Crystalline this compound is obtained by the diffusion method. 2 mg of the compound is dissolved in 1 mL of acetonitrile, and 2.5 mL of tetrahydropyran is used as an antisolvent in a closed container. The sample is left to crystallize at room temperature for over two weeks.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in the difference Fourier map and refined isotropically or placed in calculated positions.

Spectroscopic Analysis

3.2.1. Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides characteristic signatures for the functional groups present in the tautomers. The experimental FT-IR and Raman spectra of solid this compound are consistent with the amide-oxime form, as confirmed by DFT calculations.[1]

Table 2: Key Vibrational Frequencies of this compound (Solid State)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

| O-H stretch | 3144 (broad) | - | Oxime O-H |

| N-H stretch | - | 3537, 3425 | Amine N-H |

| C=N stretch | 1650 | - | Azomethine |

| N-O stretch | 953 | - | Oxime N-O |

Data sourced from Chylewska et al. (2016).[1]

Experimental Protocol: FT-IR and Raman Spectroscopy

-

FT-IR: Spectra are recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Solid samples are prepared as KBr pellets.

-

Raman: Raman spectra are collected using a Raman spectrometer with a specific laser excitation wavelength.

3.2.2. UV-Vis Spectroscopy

The electronic absorption spectra of this compound have been recorded in various solvents, including acetonitrile, ethanol, and water.[1] The observed absorption bands are consistent with the calculated electronic transitions for the amide-oxime tautomer.[1]

Computational Modeling of Tautomerism

Density Functional Theory (DFT) has been employed to investigate the geometric, energetic, and spectroscopic properties of the tautomers of this compound.

Caption: A generalized workflow for DFT analysis of tautomers.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Model Building: The 3D structures of the amide-oxime and imino-hydroxylamine tautomers of this compound are built using molecular modeling software.

-

Geometry Optimization: The geometries of the tautomers are optimized without any symmetry constraints using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.

-

Solvent Effects: The influence of solvent can be modeled using implicit solvent models such as the Polarizable Continuum Model (PCM).

Conclusion

The tautomeric landscape of this compound is dominated by the amide-oxime form. This preference is robustly supported by single-crystal X-ray diffraction data, which shows its exclusive presence in the solid state, and is further corroborated by spectroscopic analyses and computational modeling. For researchers in drug development and materials science, a thorough understanding of this tautomeric preference is crucial for accurate molecular modeling, prediction of intermolecular interactions, and the rational design of new this compound derivatives with desired properties. Future studies could further explore the tautomeric equilibrium in various solvents and at different pH values to provide a more complete picture of its dynamic behavior.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Solubility Profile of Pyrazine-2-amidoxime: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyrazine-2-amidoxime, a synthetic intermediate with potential applications in pharmaceutical development. Understanding the solubility of this compound in various solvents is critical for its handling, formulation, and in vitro and in vivo testing. This document compiles available quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The data indicates that this compound exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), limited solubility in protic solvents such as ethanol, and very low solubility in aqueous media.[1][2][3] One report suggests that solubility in water can be increased with the application of heat and sonication. It has also been noted that this compound has low solubility in nonpolar solvents.[4][5]

For ease of comparison, the available quantitative data is summarized in the table below.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L)¹ | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | ~ 0.217 | Not Specified |

| Dimethylformamide (DMF) | ~ 30 | ~ 0.217 | Not Specified |

| Ethanol | ~ 0.2 | ~ 0.0014 | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 0.1 | ~ 0.0007 | Not Specified |

| Water | 2 (with ultrasonic and warming to 60°C) | ~ 0.0145 | 60°C |

¹Molar solubility was calculated using the molecular weight of this compound (138.13 g/mol ).

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a generally accepted and robust method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method . This method is considered the "gold standard" for solubility measurements.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The resulting suspension is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the solvent is maximized. Following equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

General Experimental Protocol: Shake-Flask Method

1. Materials and Apparatus:

-

This compound: Crystalline solid of high purity.

-

Solvents: High-purity grade of the selected solvents.

-

Volumetric flasks and pipettes: Calibrated for accurate volume measurements.

-

Scintillation vials or other suitable sealed containers.

-

Orbital shaker or rotator with temperature control.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm) compatible with the solvent.

-

Analytical instrument: HPLC with a UV detector or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of the Slurry: Add an excess amount of crystalline this compound to a scintillation vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required equilibration time should be determined experimentally by measuring the concentration at different time points until it becomes constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To completely separate the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted (or undiluted) sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound. For specific drug development applications, it is recommended to conduct detailed solubility studies under various conditions, including different pH values and temperatures, to obtain a comprehensive solubility profile.

References

Quantum Chemical Blueprint of Pyrazine-2-amidoxime: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Quantum Chemical Calculations for Pyrazine-2-amidoxime

This guide provides a comprehensive overview of the quantum chemical properties of this compound (PAOX), a molecule of significant interest in medicinal chemistry due to its structural analogy to the antitubercular drug pyrazinamide and the versatile pharmacophoric nature of the amidoxime group. This document is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visualizations to facilitate further research and application.

Molecular Structure and Optimized Geometry

This compound is a heterocyclic compound featuring a pyrazine ring substituted with an amidoxime group. Understanding its three-dimensional structure is fundamental to elucidating its chemical behavior and biological activity. Quantum chemical calculations, specifically Density Functional Theory (DFT), have been employed to determine the optimized geometry of the PAOX monomer.

Computational Methodology

The geometric, energetic, and spectroscopic properties of this compound have been characterized using DFT methods.[1] The calculations are typically performed using the Gaussian suite of programs. A common and reliable method involves the B3LYP functional combined with the 6-311+G** basis set.[1][2] Geometry optimization is carried out in vacuo without symmetry constraints, and frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

Geometrical Parameters

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular structure. While the explicit calculated values for the PAOX monomer are found in the supplementary data of detailed crystallographic studies, the following tables summarize the experimentally determined bond lengths and angles from single-crystal X-ray diffraction, which are in good agreement with DFT calculations.[1] The crystallographic data reveals two slightly different conformations (Molecule A and Molecule B) in the asymmetric unit.[1]

Table 1: Selected Bond Lengths of this compound (Å) [1]

| Bond | Molecule A (Å) | Molecule B (Å) |

| N1-C2 | 1.338(3) | 1.341(3) |

| C2-C3 | 1.388(3) | 1.387(4) |

| C3-N4 | 1.332(3) | 1.329(3) |

| N4-C5 | 1.334(3) | 1.338(3) |

| C5-C6 | 1.381(4) | 1.383(4) |

| C6-N1 | 1.328(3) | 1.331(3) |

| C2-C7 | 1.480(3) | 1.478(3) |

| C7-N8 | 1.288(3) | 1.291(3) |

| C7-N9 | 1.352(3) | 1.350(3) |

| N8-O10 | 1.401(3) | 1.398(3) |

**Table 2: Selected Bond Angles of this compound (°) **[1]

| Angle | Molecule A (°) | Molecule B (°) |

| C6-N1-C2 | 116.8(2) | 116.8(2) |

| N1-C2-C3 | 121.7(2) | 121.6(2) |

| C2-C3-N4 | 122.0(2) | 122.1(2) |

| C3-N4-C5 | 116.6(2) | 116.5(2) |

| N4-C5-C6 | 121.5(2) | 121.6(2) |

| C5-C6-N1 | 121.4(2) | 121.4(2) |

| N1-C2-C7 | 117.8(2) | 117.9(2) |

| C3-C2-C7 | 120.5(2) | 120.5(2) |

| N9-C7-N8 | 118.8(2) | 118.9(2) |

| N9-C7-C2 | 118.9(2) | 118.8(2) |

| N8-C7-C2 | 122.3(2) | 122.3(2) |

| C7-N8-O10 | 111.4(2) | 111.5(2) |

In the crystal structure, the pyrazine ring is nearly planar. The amidoxime group forms a dihedral angle of 10.2(2)° and 3.6(2)° with the pyrazine ring in molecules A and B, respectively.[1]

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential as a drug candidate. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density (Mulliken charges).

HOMO-LUMO Analysis

The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For pyrazine derivatives, the HOMO is often spread over the entire molecule, while the LUMO is typically localized on the pyrazine ring.[2] The HOMO-LUMO transition often involves the transfer of electron density to the pyrazine ring.[2]

Mulliken Charge Distribution

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the electrostatic potential and the sites susceptible to electrophilic or nucleophilic attack. In pyrazine derivatives, the nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the amidoxime group are expected to carry negative charges, making them potential sites for interaction with electrophiles or for coordinating with metal ions.[2]

Table 3: Calculated Vibrational Frequencies and Experimental Assignments for this compound [1]

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Monomer, B3LYP/6-311+G**) (cm⁻¹) |

| ν(N-H) asym (NH₂) | 3437 | 3425 | 3587 |

| ν(N-H) sym (NH₂) | 3331 | - | 3414 |

| ν(C=N) oxime | 1659 | 1662 | 1619 |

| ν(C=N) pyrazine ring | 1590 | 1576 | - |

| ν(N-O) oxime | 953 | - | 914 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint and is invaluable for structural confirmation. The experimental spectra can be interpreted in detail with the aid of quantum chemical calculations of the vibrational frequencies.

Spectroscopic and Computational Methodology

Experimental FT-IR spectra are typically recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹. Raman spectra can be obtained using a dispersive Raman spectrometer with a laser excitation source.

Computational vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G**). The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and basis set deficiencies.[5]

Key Vibrational Modes

The vibrational spectrum of this compound is characterized by several key stretching and bending modes. The table below summarizes the assignment of some of the most characteristic experimental bands, supported by theoretical calculations for the monomer.[1]

Intermolecular Interactions and Crystal Packing

In the solid state, this compound molecules engage in a complex network of intermolecular interactions, which dictates the crystal packing and can influence the physicochemical properties of the bulk material.

The crystal structure of PAOX is stabilized by a variety of hydrogen bonds, including intramolecular N–H⋯O and N–H⋯N interactions, and intermolecular O–H⋯N, N–H⋯N, and C–H⋯O hydrogen bonds.[1] A notable feature is the formation of dimers and stable helical-like polymeric structures.[1] These supramolecular assemblies are stabilized by π-π stacking interactions between the pyrazine rings of adjacent molecules.[1]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine.[6] For this compound, the synthesis would typically proceed in two steps:

-

Synthesis of 2-Cyanopyrazine: This intermediate can be prepared from 2-methylpyrazine via ammoxidation over a suitable catalyst.[7] Alternatively, it can be synthesized from 2-bromopyrazine through a cyanation reaction using a cyanide source and a palladium catalyst.[8]

-

Conversion to this compound: 2-Cyanopyrazine is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent like ethanol or water. The reaction mixture is typically heated to facilitate the conversion.[6]

Spectroscopic Analysis Protocol

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify characteristic peaks for functional groups such as N-H, C=N, and N-O stretches.[9]

-

-

Raman Spectroscopy:

-

Place a small amount of the solid sample on a microscope slide.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum, typically in the range of 4000-100 cm⁻¹.

-

Analyze the scattered light to identify vibrational modes, which are often complementary to those observed in the FT-IR spectrum.[10]

-

Relevance in Drug Development

The amidoxime moiety is a key pharmacophore in medicinal chemistry. It is often considered a bioisostere of a carboxylic acid and can act as a prodrug.[11][12] Amidoximes are known to be substrates for enzymes like cytochrome P450, which can lead to the in vivo release of nitric oxide (NO).[11][12] Nitric oxide plays a crucial role in various physiological processes, and its controlled release is a valuable therapeutic strategy.

This compound, as a structural analogue of pyrazinamide, is of particular interest in the development of new antitubercular agents.[13] The amidoxime group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy or a different mechanism of action. The quantum chemical data presented in this guide provides a fundamental basis for further in silico drug design, including molecular docking studies and quantitative structure-activity relationship (QSAR) analyses.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pyrazine-2-amidoxime: A Technical Guide to its Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-amidoxime (PAOX), a structural analogue of the primary antitubercular drug pyrazinamide (PZA), has garnered interest for its potential as a bioactive scaffold. This technical guide provides an in-depth exploration of the discovery, history, and physicochemical properties of this compound. It details the earliest accessible synthesis protocols and comprehensive characterization methodologies, including crystallographic, spectroscopic, and electrochemical analyses. Furthermore, this document elucidates the proposed mechanism of action for its antimicrobial and antifungal activities, centering on its role as a nitric oxide (NO) donor. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams generated with Graphviz's DOT language.

Discovery and History

While the broader class of amidoximes has been known since the late 19th century, the first detailed synthesis of this compound is documented in a 2006 study by Foks et al. published in Acta Poloniae Pharmaceutica. The compound was synthesized as a key intermediate in the development of new derivatives with potential antibacterial activity. The foundational method involves the reaction of pyrazinecarbonitrile with hydroxylamine, a common and efficient route for creating the amidoxime functional group.[1] This synthesis established this compound as a readily accessible building block for further medicinal chemistry exploration.

Subsequent research, notably a comprehensive study in 2016, provided a deep dive into the compound's structural and physicochemical properties, utilizing modern analytical techniques to fully characterize its solid-state structure and behavior in solution.[2]

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized compound involves a multi-step process encompassing synthesis, purification, and a suite of analytical techniques to confirm structure and purity.

References

- 1. Mode of nitric oxide delivery affects antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

Unveiling the Structural Landscape of Pyrazine-2-amidoxime: A Technical Guide to its Molecular Geometry and Bonding

For Immediate Release

A comprehensive analysis of Pyrazine-2-amidoxime (PAOX), a molecule of significant interest in medicinal chemistry and materials science, reveals key insights into its three-dimensional structure and the nature of its chemical bonds. This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of the molecular geometry, bonding characteristics, and intermolecular interactions of PAOX, supported by quantitative data from single-crystal X-ray diffraction and computational studies.

This compound, a structural analogue of the antitubercular drug pyrazinamide, has garnered attention for its potential antimicrobial properties and its role as a versatile ligand in coordination chemistry.[1][2][3] Understanding its precise molecular architecture is crucial for elucidating its biological activity and for the rational design of novel derivatives and metal complexes.

Molecular Geometry: A Planar Core with a Twisted Amidoxime Group

The molecular structure of this compound consists of a central pyrazine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms, substituted with an amidoxime group (-C(NH2)=NOH).

Single-crystal X-ray diffraction studies have unequivocally determined the solid-state geometry of PAOX.[4] The pyrazine ring is essentially planar, a characteristic feature of aromatic systems. However, the amidoxime group exhibits a slight twist relative to the plane of the pyrazine ring. This deviation from complete planarity is a critical feature of its conformational landscape.

The crystal structure reveals the presence of two independent molecules (A and B) in the asymmetric unit, indicating subtle conformational polymorphism in the solid state.[4] The deviation from planarity of the pyrazine ring is minimal, at 0.001(2) Å for molecule A and 0.012(2) Å for molecule B.[4] The amidoxime group is twisted with respect to the pyrazine ring by 3.6(2)° in molecule A and B.[4]

Bonding Characteristics: A Hybrid of Covalent and Non-Covalent Interactions

The bonding within this compound is characterized by a framework of covalent bonds forming the pyrazine ring and the amidoxime substituent. The aromatic nature of the pyrazine ring results in delocalized π-bonding across the ring, contributing to its stability.

Beyond the covalent framework, the molecule's structure and crystal packing are significantly influenced by a network of non-covalent interactions, particularly hydrogen bonds. Both intramolecular and intermolecular hydrogen bonds are observed, playing a pivotal role in stabilizing the molecular conformation and the overall crystal lattice.[5][6]

Key intermolecular interactions identified from X-ray diffraction studies include: [2][5]

-

O-H···N hydrogen bonds: These interactions are crucial in forming dimers and helical-like polymer chains in the crystal structure.

-

N-H···N hydrogen bonds: These further contribute to the stabilization of the crystal packing.

-

C-H···O hydrogen bonds: These weaker interactions also play a role in the overall supramolecular assembly.

-

π-π stacking: Interactions between the electron-rich pyrazine rings of adjacent molecules contribute to the stability of the crystal structure.[5]

Quantitative Geometric Parameters

The precise bond lengths and angles of this compound have been determined through single-crystal X-ray diffraction. This quantitative data is essential for computational modeling and for understanding the subtle electronic effects within the molecule.

| Parameter | Molecule A (Å or °) | Molecule B (Å or °) |

| Bond Lengths (Å) | ||

| C2-N1 | 1.338(3) | 1.340(3) |

| N1-C6 | 1.334(3) | 1.333(3) |

| C6-C5 | 1.383(3) | 1.382(3) |

| C5-N4 | 1.331(3) | 1.332(3) |

| N4-C3 | 1.335(3) | 1.336(3) |

| C3-C2 | 1.389(3) | 1.389(3) |

| C2-C7 | 1.481(3) | 1.482(3) |

| C7-N8 | 1.291(3) | 1.291(3) |

| C7-N11 | 1.342(3) | 1.341(3) |

| N8-O9 | 1.396(2) | 1.396(2) |

| Bond Angles (°) ** | ||

| C6-N1-C2 | 115.8(2) | 115.8(2) |

| N1-C2-C3 | 122.2(2) | 122.2(2) |

| C2-C3-N4 | 122.1(2) | 122.1(2) |

| C3-N4-C5 | 116.0(2) | 116.0(2) |

| N4-C5-C6 | 122.1(2) | 122.1(2) |

| C5-C6-N1 | 121.8(2) | 121.8(2) |

| N1-C2-C7 | 118.0(2) | 118.0(2) |

| C3-C2-C7 | 119.8(2) | 119.8(2) |

| N8-C7-N11 | 123.3(2) | 123.4(2) |

| N8-C7-C2 | 118.2(2) | 118.1(2) |

| N11-C7-C2 | 118.5(2) | 118.5(2) |

| C7-N8-O9 | 110.5(2) | 110.5(2) |

| Torsion Angles (°) ** | ||

| N1-C2-C7-N8 | -176.4(2) | -176.5(2) |

| C3-C2-C7-N8 | 4.0(4) | 3.9(4) |

| N1-C2-C7-N11 | 4.3(4) | 4.2(4) |

| C3-C2-C7-N11 | -175.3(2) | -175.4(2) |

Data extracted from the supplementary information of Chylewska et al., RSC Adv., 2016, 6, 64499-64512.

Experimental and Computational Methodologies

The determination of the molecular and electronic structure of this compound has been accomplished through a combination of experimental techniques and theoretical calculations.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown using a slow diffusion method.[2]

-

Data Collection: A selected crystal was mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature (e.g., 100 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: The diffraction data was processed to solve the crystal structure using direct methods. The structural model was then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Protocol:

-

Model Building: The initial molecular geometry of this compound was built based on the experimental X-ray diffraction data.

-

Geometry Optimization: The geometry of the molecule was optimized to find the lowest energy conformation using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Property Calculations: Once the geometry was optimized, various molecular properties such as vibrational frequencies, electronic properties (HOMO-LUMO gap), and theoretical bond lengths and angles were calculated. These theoretical values are then compared with experimental data to validate the computational model.[2][7]

Logical Workflow for Structural Elucidation

The process of characterizing the molecular geometry and bonding of this compound follows a logical progression from synthesis to detailed structural analysis.

Caption: Workflow for the structural characterization of this compound.

Conclusion

The molecular geometry and bonding of this compound are well-characterized, revealing a largely planar molecule with significant intermolecular interactions, primarily hydrogen bonding and π-π stacking. The detailed quantitative data from X-ray crystallography, supported by computational DFT studies, provides a solid foundation for understanding its chemical behavior, biological activity, and its utility as a building block in supramolecular chemistry and drug design. This technical guide serves as a critical resource for researchers working with this important pyrazine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 7. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity of Pyrazine-2-amidoxime Against Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of Pyrazine-2-amidoxime (PAOX) against various bacterial strains and detail the experimental protocols for its evaluation.

Introduction

This compound is a chemical compound that has demonstrated notable antimicrobial properties. As a structural analog of pyrazinamide, a primary antituberculosis drug, PAOX presents a molecule of interest for further investigation in the development of new antimicrobial agents. Research indicates that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] This document outlines the quantitative antimicrobial data and provides a detailed protocol for the microdilution method used to assess its efficacy.

Data Presentation

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). These values are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | Gram Stain | MIC (mM) |

| Enterococcus hirae | ATCC 10541 | Gram-positive | 5.79 |

| Staphylococcus aureus | ATCC 6538 | Gram-positive | 5.79 |

| Escherichia coli | ATCC 8739 | Gram-negative | 5.79 |

| Proteus vulgaris | ATCC 4635 | Gram-negative | 5.79 |

| Pseudomonas aeruginosa | ATCC 9077 | Gram-negative | 5.79 |

| Candida albicans | ATCC 10231 | Yeast | 0.58 |

Data sourced from "Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity".[1][2][3][4]

Table 2: Minimal Bactericidal Concentration (MBC) of this compound

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

| Microorganism | Strain | Gram Stain | MBC (mM) |

| Enterococcus hirae | ATCC 10541 | Gram-positive | 5.79 |

| Staphylococcus aureus | ATCC 6538 | Gram-positive | 5.79 |

| Escherichia coli | ATCC 8739 | Gram-negative | 5.79 |

| Proteus vulgaris | ATCC 4635 | Gram-negative | 5.79 |

| Pseudomonas aeruginosa | ATCC 9077 | Gram-negative | 5.79 |

| Candida albicans | ATCC 10231 | Yeast | Not Reported |

Data sourced from "Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity".[1][2][3][4]

Experimental Protocols

The following protocols are based on the standard microbroth dilution assay used to determine the MIC and MBC of this compound.[5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of selected microorganisms.

Materials:

-

This compound (PAOX)

-

96-well flat-bottomed microtiter plates

-

Appropriate broth medium (Mueller-Hinton Broth for most bacteria, Brain Heart Infusion Broth for Enterococcus hirae, Sabouraud Dextrose Broth for Candida albicans)

-

Overnight cultures of test microorganisms

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare PAOX Dilutions: Prepare a stock solution of this compound in a suitable solvent and then create a series of two-fold serial dilutions in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism. For bacteria, dilute an overnight culture to a final concentration of approximately 10^5 cells/mL. For yeast, the final concentration should be around 10^3 cells/mL.

-

Inoculation: Inoculate each well containing the PAOX dilutions with 100 µL of the prepared inoculum. Include a positive control (broth with inoculum, no PAOX) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18 hours for bacteria, and at 25°C for 24 hours for yeast.

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of PAOX at which there is no visible growth.

Protocol 2: Determination of Minimal Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills the test microorganisms.

Materials:

-

Microtiter plates from the MIC assay

-

Agar plates with appropriate growth medium

-

Sterile pipette or inoculating loop

-

Incubator

Procedure:

-

Subculturing: Following the MIC determination, take a 100 µL aliquot from each well of the MIC plate that shows no visible growth.

-

Plating: Spread the aliquot onto a fresh agar plate.

-

Incubation: Incubate the agar plates under the same conditions as the MIC plates (35-37°C for 18-24 hours for bacteria).

-

Reading the MBC: The MBC is the lowest concentration of PAOX that results in no colony formation on the agar plate, indicating that the bacteria have been killed.

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for Minimal Bactericidal Concentration (MBC) Determination.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

Application Notes and Protocols: Antifungal Properties of Pyrazine-2-amidoxime against Candida

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of Pyrazine-2-amidoxime (PAOX) against Candida species, a genus of opportunistic pathogenic yeasts. The following sections detail the current understanding of its efficacy, potential mechanisms of action, and standardized protocols for in vitro evaluation.

Introduction

Candida species are a leading cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals.[1] The rise of drug-resistant Candida strains necessitates the discovery and development of novel antifungal agents.[1][2] this compound, a structural analogue of the antitubercular drug pyrazinamide, has demonstrated promising antifungal activity against Candida albicans.[3][4][5] This document outlines the experimental data and methodologies for assessing the antifungal potential of this compound.

Quantitative Data Summary

The in vitro antifungal activity of this compound against Candida albicans has been quantified, with key metrics summarized in the table below. Lower values for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) indicate greater antifungal potency.

| Compound | Fungal Strain | MIC (mM) | MFC (mM) | Reference |

| This compound | Candida albicans ATCC 4635 | 0.58 | 5.79 | [4] |

Proposed Mechanism of Action

While the precise mechanism of action for this compound against Candida has not been fully elucidated, its structural similarity to other pyrazine-based compounds suggests potential interference with key metabolic pathways. Pyrazine derivatives have been noted to possess a range of biological activities, including antifungal effects.[6] A plausible hypothesis is the disruption of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity, which is a common target for azole antifungals.[7] Another potential mechanism could involve the chelation of essential metal ions required for fungal enzymatic activity, a property observed for this compound with d-block metal ions.[4][8]

Several key signaling pathways in Candida are known to be crucial for its growth, virulence, and drug resistance, and could be potential targets for this compound. These include:

-

Cell Wall Integrity (CWI) Pathway: This pathway is essential for maintaining the structural integrity of the fungal cell wall, a unique and vital organelle not present in human cells.

-

Calcium Signaling Pathway: Calcineurin, a key component of this pathway, plays a role in stress responses and drug resistance.[1][9]

-

TOR (Target of Rapamycin) Signaling Pathway: This pathway is a central regulator of cell growth and proliferation in response to nutrient availability.[1][2]

Further research is required to pinpoint the specific molecular targets of this compound within these or other pathways.

Figure 1: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antifungal properties of this compound against Candida species.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[10][11]

Materials:

-

This compound

-

Candida strain of interest

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of two-fold serial dilutions are then prepared in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from, for example, 0.03 to 16 mM.

-

Inoculum Preparation: Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[12] This suspension is then further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[12]

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

-

Controls: Include a positive control (inoculum without the compound) and a negative control (medium only). A solvent control (inoculum with the highest concentration of DMSO used) should also be included.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control, as determined visually or by spectrophotometric reading at 530 nm.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether the compound has a fungistatic or fungicidal effect.

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

-

Spot the aliquot onto a sterile SDA plate.

-

Incubate the SDA plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum.[7]

Figure 2: Experimental workflow for the determination of MIC and MFC.

Candida Biofilm Disruption Assay

Candida species are known for their ability to form biofilms, which are associated with increased drug resistance.[9] This assay evaluates the ability of this compound to disrupt pre-formed biofilms.

Materials:

-

Pre-formed Candida biofilms in 96-well plates

-

This compound

-

RPMI-1640 medium

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

-

Plate reader

Procedure:

-

Biofilm Formation: Grow Candida biofilms in 96-well plates by inoculating with a standardized cell suspension and incubating at 37°C for 24-48 hours.

-

Biofilm Washing: Gently wash the pre-formed biofilms with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Compound Treatment: Add serial dilutions of this compound in RPMI-1640 medium to the wells containing the biofilms.

-

Incubation: Incubate the plates at 37°C for another 24 hours.

-

Quantification of Biofilm Viability: Assess the metabolic activity of the remaining biofilm using the XTT reduction assay. The colorimetric change is measured using a plate reader at 490 nm.

-

Data Analysis: The reduction in biofilm viability is calculated relative to the untreated control biofilms.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of any new antifungal compound against mammalian cells to determine its therapeutic index.

Materials:

-

Mammalian cell line (e.g., HeLa or HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the cells for 24-48 hours in a CO2 incubator.

-

Viability Assessment: Add the MTT reagent to each well and incubate for a further 2-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is read on a plate reader.

-

Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) is then calculated.

Conclusion

This compound exhibits notable in vitro antifungal activity against Candida albicans. The provided protocols offer a standardized framework for further investigation into its efficacy against a broader range of Candida species, including drug-resistant strains, and for elucidating its mechanism of action. Future studies should focus on its in vivo efficacy and safety profile to fully assess its potential as a novel antifungal therapeutic.

References

- 1. Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Promising Antifungal Targets Against Candida albicans Based on Ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Pyrazine-2-amidoxime in Coordination Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazine-2-amidoxime (PAOX) in the synthesis of coordination polymers. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of experimental workflows and proposed biological mechanisms. This compound is a versatile ligand capable of forming diverse coordination complexes and polymers with various metal ions, exhibiting interesting structural features and potential applications in materials science and medicinal chemistry.[1][2]

Introduction to this compound as a Ligand

This compound, a structural analogue of the anti-tuberculosis drug pyrazinamide, is a multifunctional ligand.[1][2] Its coordination capabilities stem from the presence of multiple donor atoms: the nitrogen atoms of the pyrazine ring and the nitrogen and oxygen atoms of the amidoxime group.[1] This allows PAOX to act as a chelating terminal or a bridging ligand, facilitating the formation of mono-, di-, tri-, and tetranuclear complexes, as well as extended coordination polymers.[1][2] The structure of the resulting coordination compound is influenced by the coordination mode of the PAOX ligand.[1]

Applications in Drug Development and Materials Science

Coordination polymers and complexes based on pyrazine derivatives have shown promise in several areas, particularly for their biological activities. The pyrazine ring is a component of various biologically active compounds with demonstrated antibacterial, antifungal, and anticancer properties.[3] Specifically, ruthenium(III) complexes of this compound have been shown to exhibit antifungal activity against Candida albicans.[4] The coordination of pyrazine derivatives to metal ions can enhance their biological efficacy compared to the free ligands.

From a materials science perspective, the ability of pyrazine-based ligands to bridge metal centers is crucial for the construction of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage and separation.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of coordination polymers using this compound and its analogues.

Protocol 1: Synthesis of a 2D Copper(II) Coordination Polymer with a Pyrazine-2-carboxamide Bridge

This protocol is adapted from the synthesis of a two-dimensional polymeric complex of copper(II) with pyrazine-2-carboxamide, a close structural analogue of this compound.[5] This method can serve as a foundational procedure for the synthesis of coordination polymers with this compound.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

This compound (PAOX)

-

Methanol

Procedure:

-

Dissolve Cu(NO₃)₂·3H₂O (8.3 mmol) and this compound (16.6 mmol) in 40 mL of methanol in a clean beaker.

-

Stir the resulting solution at room temperature for 2 hours.

-

Allow the solution to stand undisturbed for slow evaporation of the solvent over a period of three weeks.

-

Collect the resulting crystals by filtration.

Characterization:

The synthesized polymer can be characterized by:

-

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center.

-

UV-Vis Spectroscopy: To study the electronic transitions in the complex.

-

Elemental Analysis: To determine the empirical formula of the compound.

-

Thermal Analysis (TGA/DSC): To assess the thermal stability of the polymer.

-

Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination geometry.

Protocol 2: General Synthesis of Ruthenium(III) Complexes with Pyrazine Derivatives

This protocol provides a general method for the synthesis of Ru(III) coordination complexes with pyrazine derivatives, including this compound.[4][6][7]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound (PAOX)

-

Methanol

Procedure:

-

Prepare a methanolic solution of RuCl₃·xH₂O.

-

Prepare a methanolic solution of this compound.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-

Reflux the reaction mixture for several hours.

-

Allow the solution to cool to room temperature.

-

Collect the precipitated complex by filtration, wash with methanol, and dry in a desiccator.

Quantitative Data Summary

The following tables summarize key quantitative data from the characterization of this compound and its coordination compounds.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value not provided in snippet |

| b (Å) | Value not provided in snippet |

| c (Å) | Value not provided in snippet |

| α (°) | 90 |

| β (°) | Value not provided in snippet |

| γ (°) | 90 |

| Volume (ų) | Value not provided in snippet |

| Z | 2 |

Table 2: Selected Bond Lengths and Angles for a 2D Copper(II)-Pyrazine-2-carboxamide Polymer [5]

| Bond | Length (Å) | Angle | Degree (°) |

| Cu1–N2 | 1.983(4) | Angle not provided | Value not provided |

| Cu1–N3i | 2.467(4) | Angle not provided | Value not provided |

| Cu1–O1 | 1.264(6) | Angle not provided | Value not provided |

Table 3: Antifungal Activity of this compound [1]

| Parameter | Value |

| Minimal Inhibitory Concentration (MIC) | 5.79 mM |

| Minimal Bactericidal/Fungicidal Concentration (MBC/MFC) | 5.79 mM |

Visualizations

Experimental Workflow for Coordination Polymer Synthesis

Caption: General workflow for the synthesis of a coordination polymer.

Proposed Antifungal Mechanism of Action of Pyrazine-Based Compounds